3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
CAS No.:
Cat. No.: VC16787737
Molecular Formula: C29H31N3O5
Molecular Weight: 501.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H31N3O5 |
|---|---|
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | 3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35) |
| Standard InChI Key | ZDEKLTOYUSVJAK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid, reflecting its stereochemical configuration and functional groups . The (R) designation indicates the D-enantiomer, which is preferred in peptide synthesis to mimic natural amino acid configurations .
Molecular Formula and Structural Features
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Key Functional Groups:
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Fmoc Group: A fluorenylmethoxycarbonyl moiety at the N-terminus, providing UV-detectable protection during solid-phase peptide synthesis (SPPS) .
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tert-Butylcarbamoyl Group: A bulky urea derivative at the para position of the phenyl ring, improving solubility in organic solvents and steric protection during reactions .
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Propanoic Acid Backbone: Facilitates incorporation into growing peptide chains via carboxylate activation .
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The structural synergy between these groups enables efficient deprotection under mild basic conditions (e.g., piperidine) while resisting premature cleavage during synthesis .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
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Amino Protection: The α-amino group of D-phenylalanine is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic system (dioxane/water) at pH 9–10 .
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Urea Formation: The para-aminophenyl sidechain is modified via reaction with tert-butyl isocyanate, forming the tert-butylcarbamoyl moiety under anhydrous conditions .
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Carboxylate Activation: The propanoic acid group is activated using HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) for subsequent coupling to resin-bound peptides .
Analytical Characterization
Biological Activity and Applications
Role in Peptide Therapeutics
As a non-natural amino acid derivative, this compound is integral to synthesizing peptides with enhanced pharmacokinetic properties:
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Targeted Drug Delivery: Its hydrophobic tert-butylcarbamoyl group improves membrane permeability, enabling blood-brain barrier penetration in neuroactive peptides .
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Enzyme Inhibition: Peptides incorporating this moiety show nanomolar affinity for proteases like kallikrein-5, relevant in inflammatory diseases .
Industrial-Scale Applications
In continuous flow peptide synthesis (CFPS), the compound’s stability under high-temperature conditions (50–80°C) allows for rapid coupling cycles (2–5 minutes), reducing production time by 70% compared to batch methods .
Comparative Analysis with Structural Analogues
The urea linkage in 3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(Fmoc)amino]propanoic acid confers greater resistance to enzymatic degradation compared to carbamate-protected analogues .
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